3,3-Dimethylindolin-2-one is a chemical compound that belongs to the class of organic compounds known as indolines, which are characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The unique structure of indolines allows for a variety of chemical reactions, making them valuable intermediates in organic synthesis. The studies on derivatives of indolin-2-one, such as 1,3-dimethylindolin-2-one, have shown significant chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The reactivity of indolin-2-one derivatives can be attributed to their acidic amide nature, which facilitates ionization under certain conditions. For instance, the kinetics of iodination at the 3-position of 1,3-dimethylindolin-2-one have been studied, revealing that the compound ionizes nearly 100-fold faster than acetone and at least 10^6 times faster than simple amides like acetamide3. This high rate of ionization is indicative of the compound's ability to form a reactive enolate ion intermediate, which can then undergo various reactions, such as nucleophilic attack or protonation. The deuterium isotope effect associated with the ionization of 1,3-dimethylindolin-2-one is significant, suggesting that the position of the substituents on the indoline ring plays a crucial role in its chemical behavior3.
One of the applications of indolin-2-one derivatives is in the synthesis of isoindolin-1-ones. A study describes a one-pot, three-component reaction for the preparation of 2,3-disubstituted isoindolin-1-ones, which involves heating a mixture of 2-formylbenzoic acid, a cyclic six-membered β-dicarbonyl compound, and a benzylamine under solvent-free conditions1. This method affords the title compounds in good to excellent yields and demonstrates the generality of the reaction by using various β-dicarbonyl compounds and benzylamine derivatives1.
Another study explores the unexpected behavior of the reaction between 1,2-diaza-1,3-butadienes and 3-dimethylaminopropenoates, leading to the formation of new pyrrolines, pyrroles, and oxazolines2. The reaction proceeds through an unusual zwitterionic adduct intermediate followed by intramolecular ring closure, resulting in 1-aminopyrrolines with high cis-stereoselectivity2. Further reactions can lead to oxazoline-fused 1-aminopyrrolines and highly substituted 1-aminopyrroles, showcasing the versatility of indolin-2-one derivatives in heterocyclic chemistry2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6